Eliapixant

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eliapixant is a selective antagonist of the P2X3 receptor, which is a key modulator of afferent nerve fiber signaling. This compound has been investigated for its potential therapeutic applications in treating disorders such as refractory chronic cough, endometriosis, diabetic neuropathic pain, and overactive bladder .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Eliapixant exerts its effects by selectively antagonizing the P2X3 receptor, which is an adenosine triphosphate (ATP)-activated ion channel expressed on peripheral sensory neurons. By blocking this receptor, this compound reduces the hypersensitization of nerve fibers, thereby alleviating symptoms associated with conditions like chronic cough and neuropathic pain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eliapixant is synthesized through a series of chemical reactions involving the formation of key intermediates and their subsequent functionalization. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry to monitor the reaction progress and purity of the intermediates .

Industrial Production Methods: The industrial production of this compound involves the optimization of reaction conditions to ensure high yield and purity. This includes the use of amorphous solid dispersion techniques to enhance the bioavailability of the compound. The final product is formulated as an immediate-release tablet for oral administration .

Análisis De Reacciones Químicas

Types of Reactions: Eliapixant undergoes various chemical reactions, including oxidation and biotransformation. The primary metabolic pathway involves oxidative biotransformation mediated by cytochrome P450 3A4 .

Common Reagents and Conditions: The oxidative reactions typically involve the use of reagents such as hydrogen peroxide and catalysts like cytochrome P450 enzymes. The reactions are carried out under controlled conditions to ensure the formation of the desired metabolites .

Major Products Formed: The major products formed from the oxidative biotransformation of this compound include various metabolites that are excreted primarily via feces and urine. The parent compound is minimally excreted, indicating extensive metabolism .

Comparación Con Compuestos Similares

Eliapixant is compared with other P2X3 receptor antagonists, such as gefapixant. While both compounds target the same receptor, this compound is noted for its higher selectivity and lower incidence of taste-related adverse effects . Other similar compounds include BAY 1817080 and other selective P2X3 antagonists under investigation .

This compound’s unique properties, including its high selectivity and favorable safety profile, make it a promising candidate for further research and development in the treatment of various disorders associated with nerve hypersensitization.

Propiedades

IUPAC Name |

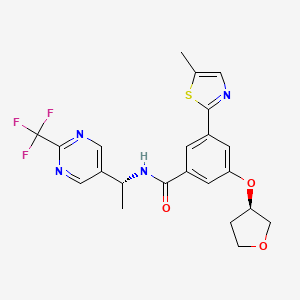

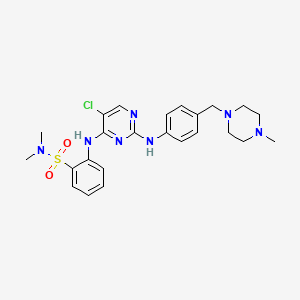

3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxy-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30)/t13-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQPEQGDLVSFJO-CXAGYDPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1948229-21-7 |

Source

|

| Record name | Eliapixant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948229217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELIAPIXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GH7E6347B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)

![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B607230.png)